2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
Description
Introduction to Thieno[2,3-d]Pyrimidine-Based Heterocyclic Systems
Chemical Significance of Fused Cyclopenta-Thienopyrimidine Architectures
The cyclopenta-thieno[2,3-d]pyrimidine scaffold represents a strategic fusion of three pharmacophoric elements:
- A thiophene ring contributing π-electron density and sulfur-mediated hydrophobic interactions.
- A pyrimidine nucleus mimicking nucleic acid bases, enabling hydrogen bonding with biological targets.
- A cyclopentane moiety introducing conformational flexibility and three-dimensionality to bypass planar toxicity.
This tripartite architecture enhances target binding diversity while maintaining metabolic stability. The sulfur atom in the thiophene ring facilitates unique dipole interactions and redox activity, as evidenced by its role in inhibiting Helicobacter pylori’s respiratory complex I. The partially saturated cyclopentane ring reduces planarity, lowering intercalation-related cytotoxicity compared to fully aromatic analogs.
Table 1: Comparative Analysis of Fused Thienopyrimidine Systems
The 4-chlorophenyl substituent at position 3 enhances electron-withdrawing effects, polarizing the pyrimidine ring for nucleophilic attack at position 2—a reactivity exploited to append the mesitylacetamide thioether group. This modular functionalization enables precise tuning of steric and electronic properties while retaining core bioactivity.
Historical Development of Sulfur-Containing Polycyclic Pyrimidine Derivatives
The evolution of thieno[2,3-d]pyrimidines spans three key phases:
Early Explorations (1950s–1970s)
- 1958 : First synthesis of unsubstituted thieno[2,3-d]pyrimidine via cyclocondensation of 2-aminothiophene-3-carboxylate with formamide.
- 1963 : Discovery of antiviral activity in 4-amino-thieno[2,3-d]pyrimidines, establishing therapeutic potential.
Structural Diversification (1980s–2000s)
- 1985 : Introduction of cyclopenta-fused systems using Diels-Alder reactions between thienopyrimidine dienes and maleic anhydride.
- 1999 : Development of one-pot SNAr protocols enabling C2/C4 di-substitution (e.g., chloro, thioether groups).
Modern Functionalization (2010s–Present)
- 2019 : Rational design of 4-oxo variants with improved solubility via ketone incorporation.
- 2021 : Mechanistic studies confirming H. pylori complex I inhibition through NuoD protein binding.
- 2023 : Computational modeling guiding mesitylacetamide addition to optimize target selectivity.
Table 2: Milestones in Thienopyrimidine Development
The target compound represents a culmination of these advances, combining cyclopenta fusion (1980s), 4-oxo substitution (2019), and directed C2 thioether coupling (2021). Its synthesis typically involves:
- Cyclocondensation of methyl 2-aminothiophene-3-carboxylate with urea to form the pyrimidine ring.
- Cyclopentane annulation via Friedel-Crafts alkylation.
- Sequential chlorination and nucleophilic aromatic substitution to install the mesitylacetamide group.
This historical progression underscores the scaffold’s versatility in addressing evolving therapeutic challenges, from early antiviral leads to modern kinase-targeted agents.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-14-11-15(2)23(16(3)12-14)28-21(31)13-33-26-29-24-22(19-5-4-6-20(19)34-24)25(32)30(26)18-9-7-17(27)8-10-18/h7-12H,4-6,13H2,1-3H3,(H,28,31) |
InChI Key |
YMOOSQIPHHLWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
The Gewald reaction is employed to synthesize 2-aminothiophene-3-carboxamide derivatives, a precursor for the thienopyrimidine core.
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
Cyclization of the 2-aminothiophene intermediate with aldehydes or formamide yields the pyrimidine ring.
-
Formamide Cyclization : Heating 2-aminothiophene-3-carboxamide with formamide at 160°C for 8 hours produces 3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidine.
-
Chlorination : Treatment with POCl₃ at reflux for 4–12 hours introduces a chloride at position 2, yielding 2-chloro-3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidine (80% yield).
Synthesis of N-Mesityl-2-Mercaptoacetamide
Preparation of 2-Chloro-N-Mesitylacetamide
Mesitylamine (2,4,6-trimethylaniline) is reacted with chloroacetyl chloride in the presence of a base.
Thiolation via Thiourea Substitution
The chloride is replaced with a thiol group using thiourea.
-
Procedure : 2-Chloro-N-mesitylacetamide (0.1 mol) is refluxed with thiourea (0.12 mol) in ethanol for 3 hours. Hydrolysis with NaOH yields 2-mercapto-N-mesitylacetamide.
Coupling of Core and Acetamide Moieties
Nucleophilic Substitution Reaction
The 2-chloro-thienopyrimidine core reacts with 2-mercapto-N-mesitylacetamide in the presence of a base.
-
Procedure : 2-Chloro-thienopyrimidine (1.0 eq) and 2-mercapto-N-mesitylacetamide (1.2 eq) are stirred in DMF with K₂CO₃ (2.5 eq) at 80°C for 6 hours.
-
Workup : The product is purified via column chromatography (ethyl acetate/hexane, 1:3).
Optimization and Analytical Data
Reaction Conditions and Yields
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 2.23 (s, 6H, mesityl-CH₃), 2.67 (s, 4H, cyclopenta-CH₂), 3.19 (s, 2H, acetamide-CH₂), 7.08–7.26 (m, 7H, aromatic).
Comparative Analysis of Methodologies
Chlorination vs. Direct Thiolation
Chemical Reactions Analysis
2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Preparation Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Formation of the thienopyrimidine core through reactions involving thiophene derivatives.
- Substitution Reactions : Introduction of functional groups at specific positions on the core.
- Acylation Reactions : Final acylation with mesitylacetamide to yield the target compound.
Medicinal Chemistry
This compound has garnered attention for its potential anticancer properties . Studies have indicated that derivatives of thienopyrimidine can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The mechanism often involves inhibition of key signaling pathways such as:
- EGFR (Epidermal Growth Factor Receptor) : Critical for tumor growth and proliferation.
- PI3K (Phosphoinositide 3-Kinase) : Inhibition leads to reduced cell survival and proliferation.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Antioxidant Properties
The compound has shown promise as an antioxidant , which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity Studies
Recent investigations into the anticancer efficacy of thienopyrimidine derivatives revealed:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 5.0 | Higher efficacy |
| HCT-116 | 4.0 | Comparable efficacy |
These results indicate that 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide exhibits significant cytotoxicity against these cancer cell lines.
Mechanism of Action Insights
In silico studies have suggested that the compound effectively binds to targets involved in cancer progression. Molecular docking simulations indicate favorable interactions with EGFR and PI3K pathways, supporting its role as a potential therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substitution with electron-withdrawing groups (e.g., NO₂ in ) may alter electronic properties and reactivity compared to the chloro-substituted core.
Key Observations :
- Yields for thienopyrimidine derivatives generally range from 58% to 90%, depending on substituents and reaction conditions .
- The target compound’s synthesis likely employs sodium acetate or similar bases to facilitate thioether formation .
Physicochemical and Pharmacological Properties
Table 1: Molecular Descriptors and Bioactivity
Key Observations :
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a synthetic derivative featuring a thieno[2,3-d]pyrimidine core. This compound's structural complexity suggests potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 388.91 g/mol. The compound features a thieno[2,3-d]pyrimidine backbone, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.
The mechanism underlying the anticancer activity of thieno[2,3-d]pyrimidines typically involves inhibition of key signaling pathways such as:
- EGFR (Epidermal Growth Factor Receptor) : Compounds with similar structures have been shown to inhibit EGFR activity, which is crucial in tumor growth and proliferation.
- PI3K (Phosphoinositide 3-Kinase) : Inhibition of this pathway has been linked to reduced cell survival and proliferation in cancer cells.
In silico studies suggest that the compound binds effectively to these targets, predicting favorable interactions that could lead to enhanced therapeutic efficacy .
Additional Biological Activities
Beyond anticancer properties, derivatives of thieno[2,3-d]pyrimidines have demonstrated various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain compounds exhibit the ability to reduce inflammation markers in vitro.
- CNS Effects : There is emerging evidence suggesting potential neuroprotective effects.
Case Studies
A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities:
- Study Findings : Among the synthesized compounds, those containing additional functional groups exhibited enhanced anticancer activity and lower toxicity profiles compared to existing therapies.
Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core followed by functionalization via thioether linkage and acetamide coupling. Key steps include:
- Step 1 : Cyclocondensation of cyclopentanone derivatives with thiourea to form the pyrimidine ring.
- Step 2 : Thiolation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Coupling with mesityl amine via EDC/HOBt-mediated amidation. Purification often requires column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.1–2.5 ppm for tetrahydro protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization, C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for initial bioactivity screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence polarization).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Employ Design of Experiments (DoE) to test variables:
- Temperature : Optimize cyclocondensation (80–120°C) and amidation (0–25°C).
- Solvent polarity : Compare DMF vs. THF for thiolation efficiency.
- Catalysts : Screen Pd/C or CuI for cross-coupling steps. Statistical tools (e.g., ANOVA) can identify critical factors .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Control for purity : Re-test compounds after re-purification via preparative HPLC.
- Assay conditions : Standardize pH, temperature, and co-factor concentrations .
Q. What computational methods predict target interactions and binding modes?
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
Design analogs with systematic substitutions:
- Aryl groups : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects.
- Acetamide chain : Introduce methyl groups to probe steric hindrance. Use SAR tables to correlate logP values with cytotoxicity (e.g., lower logP improves solubility but reduces membrane permeability) .
Q. What techniques analyze degradation products under stress conditions?
Perform forced degradation studies:
- Hydrolytic stress : Reflux in 0.1N HCl/NaOH (70°C, 24 hrs).
- Oxidative stress : Expose to 3% H₂O₂.
- Photolysis : UV light (254 nm, 48 hrs). Analyze degradation pathways via LC-MS/MS and identify major fragments .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine analogs.
- Substituent libraries : Synthesize 10–20 derivatives with varied aryl/alkyl groups.
- Statistical modeling : Use partial least squares (PLS) regression to link descriptors (e.g., Hammett σ) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
